molecular formula C10H21N3 B11908983 N-4-Piperidinyl-4-piperidinamine CAS No. 508201-22-7

N-4-Piperidinyl-4-piperidinamine

Cat. No.: B11908983
CAS No.: 508201-22-7
M. Wt: 183.29 g/mol
InChI Key: NPZCEZNJVRPFCM-UHFFFAOYSA-N
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Description

N-4-Piperidinyl-4-piperidinamine is a chemical compound with the molecular formula C10H21N3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-Piperidinyl-4-piperidinamine typically involves the reaction of piperidine derivatives with appropriate amines under controlled conditions. One common method involves the reductive amination of piperidine with an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures and pressures to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis. This method involves the use of a micro fixed-bed reactor packed with a catalyst, such as 5% platinum on carbon, to facilitate the reaction between the starting materials. The continuous-flow process allows for efficient mass transfer and improved reaction rates, resulting in high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-4-Piperidinyl-4-piperidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-4-Piperidinyl-4-piperidinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and receptor modulator.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-4-Piperidinyl-4-piperidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

N-4-Piperidinyl-4-piperidinamine can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and the presence of two piperidine rings, which can confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

CAS No.

508201-22-7

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

N-piperidin-4-ylpiperidin-4-amine

InChI

InChI=1S/C10H21N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-13H,1-8H2

InChI Key

NPZCEZNJVRPFCM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2CCNCC2

Origin of Product

United States

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